N-benzhydryl-4-chloro-2-nitrobenzamide
Overview
Description
N-benzhydryl-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C20H15ClN2O3 and a molecular weight of 366.807 g/mol . This compound is characterized by the presence of a benzhydryl group, a chloro substituent, and a nitro group attached to a benzamide core. It is a part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-chloro-2-nitrobenzamide typically involves the reaction of benzhydryl chloride with 4-chloro-2-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux.
Major Products Formed
Reduction: 4-chloro-2-amino-N-benzhydrylbenzamide.
Substitution: N-benzhydryl-4-substituted-2-nitrobenzamide (depending on the nucleophile used).
Hydrolysis: 4-chloro-2-nitrobenzoic acid and benzhydrylamine.
Scientific Research Applications
N-benzhydryl-4-chloro-2-nitrobenzamide is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for N-benzhydryl-4-chloro-2-nitrobenzamide is not well-documented. compounds with similar structures often interact with biological targets through their functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the benzhydryl group can interact with hydrophobic pockets in proteins. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-2-chloro-4-nitrobenzamide
- N-benzhydryl-4-chloro-3-nitrobenzamide
- N,N-dibenzyl-2-chloro-4-nitrobenzamide
- N-benzhydryl-2-chloro-5-nitrobenzamide
Uniqueness
N-benzhydryl-4-chloro-2-nitrobenzamide is unique due to the specific positioning of its chloro and nitro groups on the benzamide core. This unique arrangement can influence its chemical reactivity and biological interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-benzhydryl-4-chloro-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-11-12-17(18(13-16)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCSCSVJCSVDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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